molecular formula C10H12BrNO2 B2922265 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 1248638-70-1

3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2922265
CAS No.: 1248638-70-1
M. Wt: 258.115
InChI Key: OWQJBASCMGBBHW-UHFFFAOYSA-N
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Description

Structural Context within Halogenated Pyridine (B92270) Ethers

Halogenated pyridine ethers are a class of compounds defined by a pyridine core substituted with at least one halogen atom and one ether group. The chemical behavior of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine is best understood by examining its constituent parts.

The Pyridine Ring : As a six-membered heteroaromatic ring containing a nitrogen atom, pyridine is isoelectronic with benzene (B151609) but has distinctly different properties. The electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient. This generally renders the pyridine ring less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack compared to benzene. nih.govyoutube.com

The Bromine Substituent : Located at the 3-position, the bromine atom is a crucial functional handle. The carbon-bromine bond on an aromatic ring is a key site for transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, making bromo-pyridines essential intermediates in synthesis. researchgate.netsriramchem.com

The Oxolane Moiety : The oxolane (tetrahydrofuran or THF) ring is a common feature in many natural products and synthetic molecules. wikipedia.org Its inclusion can enhance aqueous solubility and metabolic stability, which are desirable characteristics in drug design. nih.govacs.org

The interplay of these components—the electron-deficient aromatic core, the reactive halogen, and the property-modifying ether side chain—positions this compound as a highly adaptable substrate for synthetic transformations.

PropertyValue
CAS Number1261011-73-3
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
AppearanceData not widely available
Boiling PointData not widely available
DensityData not widely available

Significance as a Privileged Scaffold in Advanced Chemical Synthesis

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The pyridine nucleus is widely regarded as such a scaffold. nih.gov Its derivatives are integral to numerous FDA-approved drugs and biologically active compounds due to the ring's ability to act as a hydrogen bond acceptor and its capacity to improve the aqueous solubility of a molecule. nih.gov

This compound serves as an excellent starting point for leveraging the privileged nature of the pyridine core. The bromine atom at the 3-position is the key to its synthetic versatility, acting as a linchpin for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis for creating complex molecular structures. The ability to selectively form new bonds at the C-3 position allows for the systematic exploration of chemical space, which is a cornerstone of drug discovery programs. nih.gov

Reaction NameCoupling PartnerBond FormedSignificance
Suzuki CouplingOrganoboron Reagent (e.g., boronic acid)C-C (Aryl-Aryl, Aryl-Alkyl)Forms biaryl structures common in pharmaceuticals.
Stille CouplingOrganotin Reagent (Stannane)C-C (Aryl-Aryl, Aryl-Vinyl)Tolerant of many functional groups. nih.gov
Sonogashira CouplingTerminal AlkyneC-C (Aryl-Alkynyl)Introduces linear alkyne linkers. organic-chemistry.org
Buchwald-Hartwig AminationAmine (Primary or Secondary)C-N (Aryl-Amine)Forms arylamines, a common motif in bioactive molecules. nih.gov

Overview of Contemporary Research Trajectories for Related Pyridine and Oxolane Derivatives

Current research involving pyridine and oxolane derivatives is heavily focused on the discovery of new therapeutic agents and functional materials. Scientists are actively synthesizing and screening novel pyridine-containing compounds for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov The development of efficient, metal-free, and regioselective synthetic methods for functionalizing the pyridine ring is also a major area of investigation. nih.gov

Simultaneously, small, saturated heterocycles like oxolane and oxetane (B1205548) are being increasingly incorporated into drug candidates. acs.org Medicinal chemists utilize these motifs to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability. nih.gov The oxetane ring, for example, is often used as a replacement for gem-dimethyl or carbonyl groups to improve a compound's physicochemical profile. nih.govacs.org The oxolane moiety in this compound aligns with this modern strategy of using cyclic ethers to optimize molecular properties.

The convergence of these research trends underscores the importance of versatile building blocks like this compound. It provides a ready-made scaffold that combines the biologically relevant pyridine core with a property-enhancing oxolane side chain, all while featuring a reactive handle for further diversification. This makes it an ideal starting material for building libraries of novel compounds for high-throughput screening and for the targeted synthesis of advanced pharmaceutical intermediates.

ScaffoldExample Bioactive Molecule/DrugTherapeutic Area/Use
PyridineImatinibOncology (Chronic Myeloid Leukemia)
PyridineAmlodipineCardiovascular (High Blood Pressure)
PyridineIsoniazidInfectious Disease (Tuberculosis)
Oxolane (THF)BusulfanOncology (Chemotherapy)
Oxolane (THF)CytarabineOncology (Leukemia)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWQJBASCMGBBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Bromo 2 Oxolan 2 Yl Methoxy Pyridine

Retrosynthetic Analysis of the Compound's Molecular Architecture

A retrosynthetic analysis of the target molecule, 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine, identifies the ether linkage as the most logical point for disconnection. This C-O bond can be formed through a Williamson ether synthesis, a robust and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.com

This disconnection strategy leads to two primary synthons: a nucleophilic alkoxide derived from (oxolan-2-yl)methanol and an electrophilic 3-bromo-2-halopyridine or a related derivative. The forward synthesis would, therefore, involve the reaction of the sodium or potassium salt of (oxolan-2-yl)methanol with a pyridine (B92270) ring that has a bromine at the 3-position and a good leaving group, such as another halogen, at the 2-position.

Alternatively, the disconnection can be envisioned from a 3-bromo-2-hydroxypyridine (B31989) precursor, which would be deprotonated to form a pyridin-2-olate anion. This anion would then act as the nucleophile, attacking a reactive form of (oxolan-2-yl)methanol, such as its tosylate or halide derivative. Given that the alkylating agent in a Williamson ether synthesis is preferably a primary halide to ensure an S(_N)2 mechanism and avoid elimination reactions, converting (oxolan-2-yl)methanol to a halide or tosylate is a viable approach. wikipedia.orgbyjus.com

Synthesis and Functionalization of Core Pyridine and Oxolane Precursors

The successful synthesis of the target compound relies on the efficient preparation of its two key components: the substituted pyridine scaffold and the oxolane side chain.

The synthesis of the 3-bromopyridine (B30812) core requires precise control of regioselectivity to place the bromine atom at the C-3 position and another functional group at the C-2 position, which will participate in the ether linkage formation.

Direct bromination of the pyridine ring is challenging due to the ring's electron-deficient nature, which deactivates it towards electrophilic aromatic substitution. However, activating groups on the ring can facilitate this reaction. For instance, hydroxy and amino groups are activating and can direct bromination. researchgate.net The regioselectivity depends on the position of the substituent. researchgate.net

Another approach involves the N-oxidation of the pyridine ring. Pyridine N-oxides can undergo regioselective bromination at the C-2 position under mild conditions, for example, using p-toluenesulfonic anhydride (B1165640) as an activator and tetrabutylammonium (B224687) bromide as the bromide source. tcichemicals.comnih.gov This strategy could be part of a multi-step synthesis to introduce substituents at the desired positions.

The most critical precursor is a 2-substituted-3-bromopyridine. A common and effective starting material for this is 3-bromo-2-hydroxypyridine (which exists in equilibrium with its tautomer, 3-bromo-2(1H)-pyridinone). sigmaaldrich.com

One route to 3-bromo-2-hydroxypyridine begins with the bromination of 3-hydroxypyridine (B118123). The reaction can be performed by dissolving 3-hydroxypyridine in an aqueous sodium hydroxide (B78521) solution, cooling to between -10 and 0°C, and then adding bromine. google.com This method yields the desired 2-bromo-3-hydroxypyridine (B45599) after acidification. google.com

An alternative and high-yielding synthesis starts from 2-amino-3-bromopyridine (B76627). chemicalbook.com This is achieved through a diazotization reaction where 2-amino-3-bromopyridine is treated with sodium nitrite (B80452) in aqueous sulfuric acid at 0°C, followed by neutralization, to yield 3-bromo-2-hydroxypyridine in approximately 90% yield. chemicalbook.com

The precursor 2-amino-3-bromopyridine can itself be prepared by the direct bromination of 2-aminopyridine (B139424). patsnap.comgoogle.com The process involves dissolving 2-aminopyridine in an organic solvent, adding bromine at low temperatures, and then allowing the reaction to proceed at a higher temperature to afford the product. patsnap.comgoogle.com

Once 3-bromo-2-hydroxypyridine is obtained, it can be used in the Williamson ether synthesis. A related reaction involves the O-alkylation of bromo-2-pyridones using an alkyl halide in the presence of silver carbonate in a nonpolar solvent like benzene (B151609), which has been shown to produce bromo-2-alkoxypyridines in high yields (93-99%). clockss.org

Starting MaterialReagentsProductYield
3-Hydroxypyridine1. NaOH(aq) 2. Br₂ 3. Acid2-Bromo-3-hydroxypyridine70-75% google.com
2-Amino-3-bromopyridine1. H₂SO₄(aq) 2. NaNO₂3-Bromo-2-hydroxypyridine90% chemicalbook.com
2-AminopyridineBr₂, Acetic Acid2-Amino-3-bromopyridineHigh patsnap.comgoogle.com
Bromo-2-pyridoneAlkyl Halide, Ag₂CO₃, BenzeneBromo-2-alkoxypyridine93-99% clockss.org

This table summarizes various synthetic routes for key 2-substituted-3-bromopyridine precursors.

The Sandmeyer reaction is a powerful tool for introducing halogens onto an aromatic ring, starting from a primary aromatic amine. wikipedia.orgmasterorganicchemistry.com This method involves the conversion of the amino group into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.orgorganic-chemistry.org

This pathway can be applied to synthesize bromopyridines. For example, 2-aminopyridine can be converted to 2-bromopyridine (B144113) through diazotization followed by treatment with hydrobromic acid (HBr) and a copper(I) bromide catalyst. google.com Similarly, 3-aminopyridine (B143674) could be converted to 3-bromopyridine. While not a direct route to the 3-bromo-2-substituted pattern in one step, it is a fundamental method for preparing brominated pyridine building blocks that can be further functionalized.

Reaction NameStarting MaterialKey ReagentsProduct
Sandmeyer ReactionAryl Amine (e.g., 2-Aminopyridine)1. NaNO₂ / H⁺ 2. CuBr / HBrAryl Bromide (e.g., 2-Bromopyridine) wikipedia.orggoogle.com

This table outlines the general Sandmeyer reaction for the synthesis of bromopyridines.

(Oxolan-2-yl)methanol, commonly known as tetrahydrofurfuryl alcohol (THFA), is the second key precursor. wikipedia.org It is a commercially available compound, typically produced by the catalytic hydrogenation of furfural, which is derived from biomass. wikipedia.org The structure contains a chiral center at the C-2 position of the oxolane (tetrahydrofuran) ring. nih.gov

While industrial THFA is often used as a racemic mixture, stereoselective synthesis of tetrahydrofuran (B95107) derivatives is a significant area of research, particularly for applications in natural product synthesis. nih.govchemistryviews.org Methods for stereoselective synthesis include:

Intramolecular S(_N)2 Reactions: Cyclization of acyclic precursors with pre-defined stereocenters, such as haloalcohols or epoxy alcohols, can lead to the formation of chiral tetrahydrofurans. nih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed reactions of γ-hydroxy terminal alkenes with aryl bromides can produce trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov

Asymmetric Henry Reaction and Iodocyclization: A one-pot sequence involving a copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols can yield highly functionalized tetrahydrofuran derivatives with excellent enantioselectivity (up to 97% ee). chemistryviews.org

For the synthesis of the title compound, the primary alcohol of (oxolan-2-yl)methanol can be converted into a better leaving group to facilitate the Williamson ether synthesis. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate, or with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding halide.

Synthesis and Stereoselective Functionalization of Oxolan-2-ylmethanol Precursors

Advanced Synthetic Routes and Novel Methodologies for Compound Assembly

Advanced synthetic strategies for assembling and functionalizing this compound and related derivatives leverage modern catalytic systems and reaction designs to enhance efficiency, selectivity, and molecular diversity. These approaches include cascade reactions for rapid complexity generation, metal-catalyzed cross-coupling for derivatization, and emergent photochemical and electrochemical techniques for novel transformations.

Cascade reactions and multi-component reactions (MCRs) offer highly efficient pathways to construct complex heterocyclic frameworks like pyridines from simple, readily available starting materials in a single pot. nih.govacsgcipr.org These methods are prized for their atom economy, reduced reaction times, and operational simplicity. nih.govmdpi.com While a specific MCR for the direct synthesis of this compound is not documented, these strategies are invaluable for constructing the core pyridine ring, which can then be further elaborated.

For instance, a two-step process utilizing an MCR can yield highly functionalized 4-hydroxypyridines. nih.govresearchgate.net This involves an initial MCR of alkoxyallenes, nitriles, and carboxylic acids to form β-ketoenamide intermediates, which then undergo cyclocondensation to form the pyridine ring. nih.gov Other approaches, such as the Guareschi-Thorpe or Hantzsch reactions, build the pyridine ring from dicarbonyl compounds, enamines, and an ammonia (B1221849) source, sometimes requiring a subsequent oxidation step to achieve aromatization. acsgcipr.org Cascade reactions, such as those involving aza-Wittig reactions followed by electrocyclic ring-closure, provide another sophisticated route to polysubstituted pyridines. nih.gov

These methodologies represent advanced routes to precursors like 2-hydroxy- or 2-alkoxypyridines, which could be subsequently brominated and functionalized to yield the target compound.

Table 1: Selected Multi-Component and Cascade Strategies for Pyridine Synthesis

Reaction Name Key Starting Materials Product Type Key Features
Hantzsch Synthesis β-ketoester, Aldehyde, Ammonia 1,4-Dihydropyridine Requires subsequent oxidation to form the aromatic pyridine ring. acsgcipr.org
Guareschi-Thorpe Reaction Cyanoacetamide, 1,3-Diketone, Ammonia 2-Pyridone Directly yields the pyridone derivative. acsgcipr.org
Two-Step MCR/Cyclization Alkoxyallene, Nitrile, Carboxylic Acid 4-Hydroxypyridine A practical approach to highly functionalized pyridines with stereogenic side chains. nih.gov
Aza-Wittig Cascade 2-Azido-2,4-dienoate, α-Diazocarbonyl Polysubstituted Pyridine A one-pot process involving multiple named reactions for efficient assembly. nih.gov

| Cascade Nucleophilic Addition | 1,2,3-Triazine, Activated Ketone/Acetonitrile | Polysubstituted Pyridine | Provides access to highly substituted pyridines not easily accessed by other methods. ccspublishing.org.cn |

Once the this compound scaffold is assembled, the bromine atom at the C3 position serves as a versatile handle for a wide range of metal-catalyzed cross-coupling reactions. These transformations are fundamental to modern medicinal chemistry, allowing for the introduction of diverse substituents to fine-tune the molecule's properties. Palladium-catalyzed reactions are particularly prominent in this context.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds. wikipedia.org This reaction couples the aryl bromide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, Xantphos), and a base. wikipedia.orgchemspider.comnih.gov This strategy allows for the synthesis of a diverse library of 3-amino-2-[(oxolan-2-yl)methoxy]pyridine derivatives. The reaction is known for its broad substrate scope and functional group tolerance. libretexts.orgresearchgate.net

Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines

Aryl Bromide Amine Catalyst/Ligand Base Yield
2-Bromo-6-methylpyridine (+/-)-trans-1,2-Diaminocyclohexane [Pd₂(dba)₃] / (±)-BINAP NaOBut 60% chemspider.com
2-Bromopyridine Mesitylamine Pd(OAc)₂ / dppp NaOBut High researchgate.net

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern synthesis, enabling the formation of carbon-carbon (C-C) bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. worktribe.com This reaction is highly reliable for introducing aryl, heteroaryl, or alkyl groups at the C3 position of the pyridine ring. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially with electron-deficient heterocyclic substrates. nih.gov

Recent advancements in synthetic methodology have seen the rise of photochemical and electrochemical techniques, which offer unique reactivity and often milder, more sustainable reaction conditions compared to traditional thermal methods.

Photochemical synthesis utilizes light to promote chemical reactions. This can involve direct excitation of a substrate or the use of a photocatalyst that absorbs light to initiate a single-electron transfer (SET) or energy transfer process. nih.gov Photochemical methods have been applied to the functionalization of pyridine rings and the synthesis of related heterocycles. researchgate.net For example, the [2+2] photocycloaddition is a powerful tool for constructing cyclobutane (B1203170) rings, which can be precursors to more complex architectures. researchgate.net More advanced applications include the photochemical rearrangement of 1-aminopyridinium ylides, which can transform the pyridine skeleton into a 1,2-diazepine ring system, demonstrating a powerful method for skeletal editing. chemrxiv.org

Electrochemical synthesis uses an electric current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgnih.gov This approach is gaining traction as a green chemistry tool. Electrochemical methods have been developed for the synthesis of various pyridine derivatives. For example, a three-component electrosynthesis of 1-cyano-imidazo[1,5-a]pyridines has been achieved via an electrochemical cascade process. rsc.org Such methods could provide novel pathways to construct or functionalize the pyridine core under mild and controlled conditions.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyridines. mdpi.com

Key green strategies applicable to the synthesis of this compound and its precursors include:

Use of Greener Catalysts: Replacing toxic or precious metal catalysts with more abundant and benign alternatives, such as iron, is a significant goal. Facile iron-catalyzed cyclization reactions have been developed for the green synthesis of substituted pyridines. rsc.org

Alternative Energy Sources: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of pyridine derivatives through multi-component reactions. nih.govacs.org This method offers a more energy-efficient alternative to conventional heating.

Eco-Friendly Solvents and Solvent-Free Conditions: Many traditional organic reactions rely on volatile and often toxic solvents. Green approaches favor the use of benign solvents like water or ethanol, or eliminate the solvent entirely. mdpi.com One-pot MCRs for pyridine synthesis have been successfully performed under solvent-free conditions, reducing waste and simplifying product isolation. mdpi.comresearchgate.net

Table 3: Comparison of Conventional vs. Green Synthetic Methods for Pyridines

Feature Conventional Method Green Alternative Benefit
Energy Source Conventional heating (oil bath) Microwave irradiation Reduced reaction time (hours to minutes), energy savings. acs.org
Catalysis Precious metals (e.g., Palladium) Earth-abundant metals (e.g., Iron) Lower cost, reduced toxicity. rsc.org
Reaction Medium Anhydrous organic solvents (e.g., Toluene, THF) Ethanol, water, or solvent-free Reduced environmental impact, easier workup. mdpi.com

| Efficiency | Multi-step synthesis | One-pot multi-component reaction | Higher atom economy, less waste, fewer purification steps. nih.gov |

By integrating these advanced and green methodologies, the synthesis of this compound and its derivatives can be achieved with greater efficiency, control, and sustainability.

Reactivity and Chemical Transformations of 3 Bromo 2 Oxolan 2 Yl Methoxy Pyridine

Reactions at the Bromine Atom (C-Br Bond)

The bromine atom on the pyridine (B92270) ring is a key functional handle that enables numerous synthetic modifications. Its position at C3, adjacent to the electron-donating alkoxy group and the ring nitrogen, influences the electronic properties and reactivity of the C-Br bond.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Br bond in 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine serves as an excellent electrophilic partner in these transformations. beilstein-journals.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This method is widely used to form aryl-aryl or aryl-vinyl bonds. For this compound, this reaction allows for the introduction of a wide array of substituted aryl or heteroaryl groups at the 3-position of the pyridine ring. beilstein-journals.orgnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is employed. This reaction couples the bromopyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org The resulting 3-alkynylpyridine derivatives are valuable precursors for more complex heterocyclic structures.

Heck Coupling: The Heck reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and an alkene. organic-chemistry.orgmasterorganicchemistry.com Catalyzed by a palladium complex, this reaction typically yields a 3-vinylpyridine (B15099) derivative, with a preference for the E-isomer. beilstein-journals.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorgsyn.org This reaction is known for its high functional group tolerance and is effective for coupling with various organic halides, including this compound, to form C(sp²)–C(sp³), C(sp²)–C(sp²), or C(sp²)–C(sp) bonds. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Typical Product
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄, Base (e.g., Na₂CO₃) 3-Aryl-2-[(oxolan-2-yl)methoxy]pyridine
Sonogashira R-C≡CH PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) 3-Alkynyl-2-[(oxolan-2-yl)methoxy]pyridine
Heck Alkene (H₂C=CHR) Pd(OAc)₂, Ligand (e.g., PPh₃), Base 3-Vinyl-2-[(oxolan-2-yl)methoxy]pyridine
Negishi R-ZnX Pd(PPh₃)₄ or Ni catalyst 3-Alkyl/Aryl/Vinyl-2-[(oxolan-2-yl)methoxy]pyridine

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. masterorganicchemistry.com In pyridine, the electron-withdrawing nature of the nitrogen atom makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be delocalized onto the nitrogen atom. stackexchange.comyoutube.com

For this compound, direct SNAr of the bromine atom at the 3-position is generally difficult because the intermediate's negative charge cannot be effectively stabilized by the ring nitrogen. researchgate.net Such reactions are significantly slower than those at the 2- or 4-positions. However, under harsh conditions with very strong nucleophiles, substitution may proceed, sometimes via a pyridyne intermediate formed by elimination of HBr. More commonly, if a strong activating group (e.g., nitro) were present at the 4- or 6-position, the reactivity towards SNAr would be significantly enhanced.

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive debromination. A common and efficient method is catalytic hydrogenation. organic-chemistry.org This process typically involves treating the substrate with hydrogen gas (H₂) or a hydrogen donor in the presence of a palladium catalyst, such as palladium on carbon (Pd/C). rsc.orgmdpi.com The reaction is generally clean and proceeds under mild conditions, yielding 2-[(oxolan-2-yl)methoxy]pyridine. This transformation is useful when the bromine atom is used as a temporary directing group or when the parent debrominated compound is the final target.

Table 2: Example of Reductive Debromination

Reagents Catalyst Solvent Product
H₂ (1 atm) or H-donor (e.g., HCOONH₄) 10% Pd/C Ethanol or Methanol 2-[(Oxolan-2-yl)methoxy]pyridine

Halogen-metal exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then be reacted with various electrophiles. wikipedia.orgtcnj.edu For this compound, this transformation is typically achieved by treatment with a strong organometallic base, such as an alkyllithium (e.g., n-BuLi or t-BuLi) or a Grignard reagent (e.g., i-PrMgCl), at low temperatures. nih.govresearchgate.netnih.gov

The reaction proceeds rapidly to replace the bromine atom with a metal (typically lithium or magnesium), generating a highly reactive 3-pyridyl organometallic intermediate. The presence of the alkoxy group at the 2-position may influence the reaction through chelation with the metal center. This intermediate is not isolated but is immediately "quenched" by adding an electrophile. This two-step sequence allows for the introduction of a wide variety of functional groups at the 3-position. nih.gov

Table 3: Halogen-Metal Exchange and Quenching

Step 1: Exchange Reagent Step 2: Electrophile (E⁺) Resulting Functional Group (-E)
n-BuLi, THF, -78 °C DMF (Dimethylformamide) -CHO (Formyl)
n-BuLi, THF, -78 °C CO₂ (Carbon dioxide) -COOH (Carboxylic acid)
i-PrMgCl, THF I₂ (Iodine) -I (Iodo)
n-BuLi, THF, -78 °C R-CHO (Aldehyde) -CH(OH)R (Secondary alcohol)

Transformations Involving the Oxolane (Tetrahydrofuran) Ring System

The (oxolan-2-yl)methoxy substituent, while generally stable, contains a tetrahydrofuran (B95107) (THF) ring that can be chemically altered under specific, typically acidic, conditions.

The ether linkages within the oxolane ring are susceptible to cleavage under strongly acidic conditions, often in the presence of a nucleophile. acs.orgpressbooks.pub This ring-opening reaction is driven by the relief of ring strain, although THF is less strained than smaller epoxides. libretexts.orgkhanacademy.org The reaction is typically initiated by protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com A subsequent nucleophilic attack (SN2 or SN1-like, depending on the conditions) at one of the α-carbons leads to the cleavage of a C-O bond. nih.govnih.govresearchgate.net

For this compound, treatment with a strong acid like HBr or HI in the absence of water could lead to the opening of the THF ring. The nucleophilic halide would attack one of the carbons adjacent to the ring oxygen, resulting in a haloalkoxy side chain. This transformation converts the cyclic ether into a linear, functionalized side chain, offering a route to further derivatization. Lewis acids can also initiate such ring-opening reactions. researchgate.netmdpi.com

Stereochemical Retention and Inversion at Oxolane C-2

The oxolane ring in this compound contains a chiral center at the C-2 position, the point of attachment for the methoxy-pyridine substituent. Reactions that involve bond-breaking and bond-making at this stereocenter or the adjacent methylene (B1212753) carbon can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

Nucleophilic substitution reactions targeting the methylene carbon of the ether linkage, particularly those following an S_N_2 mechanism, are expected to proceed with a complete inversion of stereochemistry at that carbon. pearson.com For example, the acidic cleavage of the ether bond with hydrogen halides like HI or HBr involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org If the attack occurs at the primary carbon adjacent to the oxolane ring, it would follow a classic S_N_2 pathway, resulting in inversion of configuration. pearson.commasterorganicchemistry.com

Conversely, reactions that proceed through an S_N_1 mechanism, which involves the formation of a planar carbocation intermediate, would lead to a racemic mixture of products, effectively losing the original stereochemical information. However, S_N_1 reactions are less likely at this primary center unless stabilized by neighboring group participation from the oxolane oxygen.

Oxidation and Reduction of the Oxolane Moiety

The oxolane (tetrahydrofuran) ring is a saturated cyclic ether and is generally resistant to oxidation and reduction under mild conditions. wikipedia.org Its transformation typically requires forcing conditions or specific catalytic systems that can activate its C-H or C-O bonds.

Oxidation: The oxidation of the parent tetrahydrofuran (THF) often targets the α-C-H bonds adjacent to the ether oxygen. researchgate.net Various catalytic systems, utilizing oxidants like molecular oxygen or hydrogen peroxide, can convert THF into products such as γ-butyrolactone or 2-hydroxytetrahydrofuran. researchgate.netmdpi.com In some cases, more aggressive oxidation can lead to the oxidative ring-opening of the THF moiety, yielding products like 3-hydroxypropylformate under specific diiron catalysis. researchgate.netnih.gov While these reactions demonstrate the potential reactivity of the oxolane ring, their direct application to the more complex this compound would need to consider the compatibility of the reagents with the sensitive pyridine ring and the ether linkage.

Reduction: The saturated oxolane ring is inert to most common reducing agents. Catalytic hydrogenation, for instance, is a standard method for synthesizing tetrahydrofurans from their unsaturated precursor, furan, but it will not further reduce the saturated THF ring. wikipedia.orgorgsyn.org Cleavage of the ring via reduction is not a typical transformation and would require harsh conditions that would likely affect other functional groups in the molecule. Therefore, the oxolane moiety is generally considered a stable component of the molecule during reduction reactions focused on other parts of the structure.

Reactions at the Pyridine Nitrogen Atom and Other Ring Positions

The pyridine ring is an electron-deficient heterocycle, but its reactivity is significantly modulated by the presence of the electron-donating alkoxy group at the C-2 position and the electron-withdrawing bromine atom at the C-3 position.

N-Oxidation and N-Alkylation Chemistry

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Oxidation: The nitrogen atom can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide in acetic acid. arkat-usa.orgwikipedia.org The resulting N-oxide exhibits altered reactivity; the N-O moiety enhances the electron density at the C-2 and C-4 positions, making the ring more susceptible to certain electrophilic and nucleophilic substitutions. wikipedia.org

N-Alkylation: The pyridine nitrogen can act as a nucleophile and react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. acs.org In the case of 2-alkoxypyridines, this N-alkylation can be the first step in a rearrangement to produce N-alkyl-2-pyridones. acs.orgnih.gov The initial formation of the pyridinium salt is followed by a nucleophilic attack of the counterion (e.g., iodide) on the alkyl group of the ether, cleaving the C-O bond and yielding the thermodynamically stable pyridone. acs.org

Electrophilic Aromatic Substitution (if applicable to the activated/deactivated ring)

The pyridine ring is inherently electron-deficient and thus generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wku.edu The reactivity of the ring in this compound is governed by the competing effects of its substituents.

Directing Effects: The alkoxy group at C-2 is an activating group that directs incoming electrophiles to the ortho (C-3) and para (C-5) positions through resonance donation of its lone pair electrons. libretexts.org The bromine atom at C-3 is a deactivating group due to its inductive electron withdrawal but is also an ortho-, para-director. libretexts.org

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). wikipedia.org In this compound, the alkoxy group at the C-2 position can serve as an effective DMG. baranlab.org This functionality can chelate with strong organolithium bases (e.g., n-BuLi, s-BuLi), directing deprotonation to the adjacent C-3 position. wikipedia.orgias.ac.in However, the presence of a bromine atom at this position introduces a competing reaction pathway: halogen-metal exchange.

The outcome of the reaction with an organolithium reagent is highly dependent on the specific base used and the reaction conditions, particularly temperature.

Halogen-Metal Exchange: Treatment with alkyllithiums like n-butyllithium or tert-butyllithium, especially at low temperatures (e.g., -78 °C), often favors rapid halogen-metal exchange at the C-3 position. This generates a 3-lithiated pyridine intermediate, which can then be quenched with various electrophiles to introduce a new substituent at the C-3 position. researchgate.net

Directed Ortho Metalation (Deprotonation): Using a sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), can suppress halogen-metal exchange and instead favor deprotonation (lithiation) at the C-4 position, directed by the C-2 alkoxy group. This provides a route to functionalization at the C-4 position. researchgate.net

The table below summarizes the potential outcomes based on analogous systems.

Reagent/ConditionsPredicted Primary PathwayIntermediate FormedPotential Product (after E+ quench)
n-BuLi or s-BuLi, THF, -78 °CHalogen-Metal Exchange3-Lithio-2-[(oxolan-2-yl)methoxy]pyridine3-E-2-[(oxolan-2-yl)methoxy]pyridine
LDA or LTMP, THF, -78 °CDirected Ortho Metalation4-Lithio-3-bromo-2-[(oxolan-2-yl)methoxy]pyridine4-E-3-bromo-2-[(oxolan-2-yl)methoxy]pyridine

Functional Group Interconversions of the Ether Linkage

The ether linkage in this compound is relatively stable but can be cleaved under specific, typically acidic, conditions. wikipedia.org This cleavage breaks the C-O bond between the pyridine ring and the oxolanylmethyl group.

The most common method for cleaving such aryl alkyl ethers is treatment with strong protic acids, particularly hydrogen iodide (HI) or hydrogen bromide (HBr), often at elevated temperatures. masterorganicchemistry.comlibretexts.org The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group. masterorganicchemistry.com This is followed by a nucleophilic attack by the halide ion.

The regioselectivity of the nucleophilic attack depends on the nature of the groups attached to the oxygen. In this case, the bond between the oxygen and the sp²-hybridized carbon of the pyridine ring is strong and resistant to cleavage. Therefore, the halide nucleophile will attack the less sterically hindered primary carbon of the (oxolan-2-yl)methyl group in an S_N_2 fashion. libretexts.org This selective cleavage would yield two primary products: 3-bromo-pyridin-2-ol and 2-(halomethyl)oxolane.

Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective reagents for the cleavage of aryl ethers and would be expected to yield the same pyridinol product.

Cleavage and Re-formation of the Methoxy Ether Bond

The (oxolan-2-yl)methoxy group is analogous to other acetal-type protecting groups, such as the tetrahydropyranyl (THP) ether, and its primary role is often the temporary protection of the hydroxyl group at the 2-position of the pyridine ring. The cleavage and re-formation of this ether bond are fundamental transformations in the synthetic utility of this compound.

Cleavage (Deprotection)

The ether linkage in this compound is characterized by its sensitivity to acidic conditions. wikipedia.orgmasterorganicchemistry.com The cleavage reaction proceeds via protonation of the ether oxygen, which converts the alkoxy group into a good leaving group. youtube.com Depending on the stability of the resulting carbocation, the subsequent nucleophilic attack can follow either an SN1 or SN2 pathway. wikipedia.orgyoutube.com For the tetrahydrofurfuryl group, the mechanism is typically SN2-like, especially with strong nucleophilic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.com

Mild acidic hydrolysis using aqueous acids such as hydrochloric acid or sulfuric acid, often in a co-solvent like tetrahydrofuran (THF) or methanol, can effectively cleave the ether to yield 3-bromo-2-hydroxypyridine (B31989) (which exists in equilibrium with its tautomer, 3-bromo-pyridin-2(1H)-one). masterorganicchemistry.comchemicalbook.comchembk.comsriramchem.com

Illustrative Conditions for Ether Cleavage

Reagent(s)Solvent(s)Temperature (°C)Product(s)Ref.
HCl (2M aq.)Dioxane503-Bromo-2-hydroxypyridine masterorganicchemistry.com
Acetic Acid / H₂O / THFTHF25-453-Bromo-2-hydroxypyridine organic-chemistry.org
Pyridinium p-toluenesulfonate (PPTS)Ethanol553-Bromo-2-hydroxypyridine organic-chemistry.org
HBr (48% aq.)Dichloromethane0 - 253-Bromo-2-hydroxypyridine youtube.com

Re-formation (Protection)

The re-formation of the ether bond is typically achieved through a nucleophilic substitution reaction, most commonly a variation of the Williamson ether synthesis. The starting material is 3-bromo-2-hydroxypyridine, which is first deprotonated with a suitable base to form the corresponding pyridin-2-olate anion. chemicalbook.com This nucleophile then displaces a leaving group from a tetrahydrofurfuryl derivative, such as (tetrahydrofuran-2-yl)methyl bromide.

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver(I) oxide (Ag₂O) for more sensitive substrates. The reaction is generally carried out in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile.

Representative Conditions for Ether Re-formation

Alkylating AgentBaseSolventTemperature (°C)Product
(Tetrahydrofuran-2-yl)methyl bromideNaHDMF0 - 25This compound
(Tetrahydrofuran-2-yl)methyl chlorideK₂CO₃Acetonitrile80 (Reflux)This compound
(Tetrahydrofuran-2-yl)methyl tosylateAg₂OToluene25 - 60This compound

Modifications of the Alkyl Spacer Between Pyridine and Oxolane

Direct modification of the methylene (-CH₂-) spacer in this compound is chemically challenging due to the general inertness of C-H bonds in such a position. Reactions that target this spacer often risk cleaving the adjacent, more reactive C-O ether bond.

One potential, albeit destructive, transformation involves radical bromination of the methylene position using reagents like N-Bromosuccinimide (NBS), which is known to functionalize the benzylic position of benzyl (B1604629) ethers. nih.gov Such a reaction would likely lead to an unstable intermediate that could eliminate or hydrolyze, resulting in cleavage of the ether linkage rather than a simple substitution on the spacer.

A more plausible and controlled strategy for modifying the alkyl spacer involves a multi-step synthetic sequence:

Ether Cleavage: The starting compound is first deprotected under acidic conditions as described in section 3.4.1 to yield 3-bromo-2-hydroxypyridine. sriramchem.com

Spacer Synthesis/Modification: A separate synthesis is undertaken to prepare a modified alcohol corresponding to the desired new side chain (e.g., 2-(oxolan-2-yl)ethanol for a two-carbon spacer). This can be achieved through standard organic transformations starting from commercially available tetrahydrofuran derivatives.

Ether Re-formation: The 3-bromo-2-hydroxypyridine is then coupled with the newly synthesized, modified alcohol. This is typically achieved by converting the modified alcohol into a suitable electrophile (e.g., a tosylate or bromide) and reacting it with the sodium or potassium salt of 3-bromo-2-hydroxypyridine, as detailed previously.

This sequence provides a reliable, albeit indirect, route to analogues of this compound with varied alkyl spacers, allowing for systematic structural modification.

Mechanistic Investigations of Chemical Reactions Involving 3 Bromo 2 Oxolan 2 Yl Methoxy Pyridine

Elucidation of Reaction Pathways and Identification of Intermediates

The most probable reaction pathway for 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling with a generic boronic acid, R-B(OH)₂) follows a well-established catalytic cycle. This cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Oxidative Addition: The cycle initiates with the oxidative addition of the this compound to a Pd(0) complex. This step involves the cleavage of the C-Br bond and results in the formation of a square planar Pd(II) intermediate. The reaction rate of this step can be influenced by the electron density of the pyridine (B92270) ring and the steric hindrance around the C-Br bond.

Transmetalation: The subsequent step is transmetalation, where the organic group (R) from the organoboron reagent is transferred to the palladium center, displacing the bromide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species. For pyridine-containing substrates, the choice of base is crucial as it can also interact with the palladium center or the substrate itself.

Reductive Elimination: The final step is reductive elimination from the Pd(II) intermediate, which forms the new C-C bond in the product, 3-R-2-[(oxolan-2-yl)methoxy]pyridine, and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Identification of Intermediates: Throughout the catalytic cycle, several key intermediates are formed. While their direct isolation can be challenging due to their transient nature, their existence is supported by extensive mechanistic studies on similar systems. These include:

Pd(0)L₂ species: The active catalyst.

ArPd(II)(Br)L₂ complex: Formed after oxidative addition (where Ar is the substituted pyridine ring).

ArPd(II)(R)L₂ complex: Formed after transmetalation.

Anionic palladium complexes, such as [ArPd(II)X₂L]⁻, have also been proposed as key intermediates in some cross-coupling reactions. nih.gov The coordination of the pyridine nitrogen to the palladium center can also lead to the formation of chelated intermediates, which can significantly influence the reaction kinetics and pathway. nih.gov

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies on palladium-catalyzed cross-coupling reactions of substituted pyridines have revealed that the rate-limiting step can vary depending on the specific substrates, catalyst, ligands, and reaction conditions.

For many Suzuki-Miyaura reactions involving aryl bromides, oxidative addition is the rate-determining step. However, for electron-rich heterocyclic halides, such as this compound, the oxidative addition is generally facile. In such cases, transmetalation or reductive elimination can become the rate-limiting step.

Kinetic investigations on the cross-coupling of pyridine-2-sulfinates have shown that for some pyridine derivatives, a post-transmetalation intermediate is the resting state of the catalyst, and the subsequent step, such as the loss of a leaving group from this complex, is turnover-limiting. nih.gov For 2-pyridyl boron reagents, the strong chelation of the pyridine nitrogen to the palladium center can slow down the reaction, making steps subsequent to this chelation rate-limiting. nih.gov

A kinetic isotope effect study on a palladium-catalyzed C-H alkylation of pyridine N-oxides provided evidence for a radical-type mechanism, which is distinct from the typical SN2 process in some cross-coupling reactions. lookchem.com While not a direct analogue, this highlights the potential for diverse mechanistic pathways.

Influence of Catalysis, Solvents, and Ligands on Reaction Mechanisms

The efficiency and mechanism of reactions involving this compound are highly dependent on the choice of catalyst, solvent, and ligands.

Catalysis: Palladium complexes are the most common catalysts for cross-coupling reactions of aryl halides. The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. The ligand plays a crucial role in stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as Xantphos or RuPhos, are often effective in promoting the cross-coupling of challenging substrates like heteroaryl halides. nih.gov

Solvents: The solvent can influence the reaction mechanism by affecting the solubility of the reactants and intermediates, as well as by coordinating to the metal center. Aprotic polar solvents like DMF, DMSO, and ethers such as 1,4-dioxane (B91453) are commonly used. The presence of water can also be beneficial in Suzuki-Miyaura reactions as it can facilitate the formation of the active borate species.

Ligands: The nature of the ligand is arguably one of the most critical factors.

Electron-rich and sterically hindered ligands can promote oxidative addition and reductive elimination.

Bidentate ligands can stabilize the catalyst and prevent the formation of inactive palladium species.

The choice of ligand can also influence the rate-limiting step. For instance, in the coupling of 2-pyridyl boron reagents, the use of specific ligands can help to overcome the challenges posed by the chelating nitrogen atom. nih.gov

The table below summarizes the effect of different components on palladium-catalyzed cross-coupling reactions, which can be applied to this compound.

ComponentInfluence on Reaction MechanismExamples of Effects
Catalyst Determines the overall catalytic activity and the feasibility of the reaction pathway.Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ are common precursors. The choice affects the formation of the active Pd(0) species.
Ligand Modulates the steric and electronic properties of the catalyst, influencing the rates of oxidative addition and reductive elimination.Bulky phosphines (e.g., RuPhos) can accelerate reductive elimination. Bidentate ligands (e.g., Xantphos) can enhance catalyst stability. nih.gov
Solvent Affects solubility, reaction rates, and can coordinate to the catalyst.Polar aprotic solvents (DMF, dioxane) are common. Protic co-solvents (e.g., water, ethanol) can be beneficial in Suzuki couplings.
Base Activates the organoboron reagent in Suzuki coupling and influences the catalyst's state.K₂CO₃, Cs₂CO₃, K₃PO₄ are frequently used. The cation of the base can also play a role in accelerating transmetalation. nih.gov

Theoretical and Computational Studies on 3 Bromo 2 Oxolan 2 Yl Methoxy Pyridine

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model the electronic structure of pyridine (B92270) derivatives. nih.govrsc.org For a molecule such as 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine, these calculations provide deep insights into its stability, reactivity, and spectroscopic characteristics. A popular and effective approach involves using the B3LYP hybrid functional with a comprehensive basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

For a related compound, 2-(tert-butoxycarbonyl(Boc)-amino)-5-bromopyridine, DFT calculations were used to determine its FMO energies, providing insights into its molecular reactivity and stability. nih.gov Similar analysis for this compound would reveal how the bromine atom, the oxolanylmethoxy group, and the pyridine nitrogen influence the electron distribution and reactivity. The HOMO would likely be distributed over the pyridine ring and the oxygen atom of the ether linkage, while the LUMO would be concentrated on the pyridine ring, influenced by the electronegative bromine atom.

Table 1: Representative Frontier Molecular Orbital (FMO) Data from a Computational Study on a Substituted Bromopyridine Data extrapolated from studies on analogous compounds for illustrative purposes.

ParameterEnergy (eV)Description
HOMO Energy-6.5Indicates electron-donating capability.
LUMO Energy-1.2Indicates electron-accepting capability.
Energy Gap (ΔE)5.3Correlates with chemical stability and reactivity.

QM calculations are powerful tools for predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to atomic displacements (a Hessian matrix). wisc.eduuit.no DFT methods, such as B3LYP, have shown excellent agreement with experimental IR and Raman spectra for compounds like 2- and 3-bromopyridine (B30812). researchgate.net Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov For this compound, this would allow for the assignment of characteristic vibrational modes, such as C-Br stretching, pyridine ring vibrations, and C-O-C stretching of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is achievable through methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. stenutz.eu Studies on paramagnetic ruthenium complexes with 3-substituted pyridines have demonstrated that relativistic DFT calculations can accurately interpret experimental NMR shifts by accounting for hyperfine contributions. acs.org Such calculations for the target molecule would predict the chemical shifts for each unique proton and carbon, aiding in the structural confirmation of synthetic products.

Mass Spectrometry (MS): While less common, computational protocols like Quantum Chemistry Electron Ionization Mass Spectrometry (QCEIMS) can simulate mass spectra. nih.gov This involves modeling the molecular ion's fragmentation pathways, calculating the ionization potentials of fragments, and statistically generating the spectrum. This could help predict the fragmentation pattern of this compound upon electron impact.

Understanding the distribution of electronic charge within a molecule is crucial for predicting its reactivity, particularly towards electrophiles and nucleophiles.

Population Analysis: Methods such as Mulliken, Bader, or Hirshfeld population analysis assign partial charges to each atom in the molecule. nih.govstackexchange.compku.edu.cn For instance, the Mulliken atomic charge distribution has been calculated for substituted bromopyridines to quantify the charge on each atom. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It highlights regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and positive potential (blue), which are prone to nucleophilic attack. MEP analysis on 3-bromo-2-hydroxypyridine (B31989) has been used to identify reactive sites. nih.govresearchgate.net For this compound, the MEP map would likely show a region of significant negative potential around the pyridine nitrogen atom, making it a primary site for protonation or coordination to Lewis acids.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamics of molecules over time. MD simulations have been extensively performed on tetrahydrofuran (B95107) (THF) to study its liquid-phase properties and internal motions like pseudorotation. researchgate.netaip.org The parameters for the force fields used in these simulations are often derived from high-level QM calculations to ensure accuracy. researchgate.net For this compound, MD simulations would be invaluable for:

Conformational Analysis: Identifying the most stable conformations by exploring the rotational freedom around the C-O and O-CH₂ bonds of the ether linkage.

Solvation Effects: Simulating the molecule in various solvents to understand how intermolecular interactions with solvent molecules influence its conformation and dynamics.

Intermolecular Interactions: Studying how molecules of this compound interact with each other or with other molecules, such as biological macromolecules, which is crucial for understanding its behavior in condensed phases. mdpi.com

Computational Modeling of Reaction Pathways and Transition State Characterization

Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states (TS). This is particularly relevant for understanding the reactivity of the 3-bromopyridine core.

A key reaction for this class of compounds is Nucleophilic Aromatic Substitution (SₙAr). nih.gov Computational studies on the SₙAr reactions of other chloro- and bromopyridines have suggested that, unlike their fluoro- or nitro-activated counterparts, the reaction may proceed through a concerted mechanism (cSₙAr) rather than a stepwise pathway involving a stable Meisenheimer intermediate. nih.govresearchgate.net DFT calculations would be used to:

Map the Potential Energy Surface: Trace the energy profile of a potential reaction, for example, the displacement of the bromide by a nucleophile.

Locate Transition States: Identify the highest energy point along the reaction coordinate (the transition state).

Calculate Activation Barriers: Determine the energy difference between the reactants and the transition state, which is directly related to the reaction rate.

Theoretical studies on the ring-opening of THF by frustrated Lewis pairs also provide a template for how reaction pathways involving the oxolane ring could be modeled, including the characterization of relevant transition states. nih.gov

Structure-Reactivity Relationships Derived from Computational Data

By systematically modifying the structure of a molecule in silico and calculating key properties, it is possible to derive quantitative structure-reactivity relationships (QSRR). For pyridine derivatives, computational studies have successfully correlated electronic properties with biological activity or chemical reactivity. nih.govmdpi.com

For instance, models have been developed that predict the rate and regioselectivity of SₙAr reactions based on computationally derived descriptors. chemrxiv.org These descriptors often include the LUMO energy of the electrophile and values from the Molecular Electrostatic Potential (MEP) map at the reaction center. nih.govchemrxiv.org Such a model could be applied to this compound to predict its reactivity towards various nucleophiles. Similarly, reviewing a series of pyridine derivatives has shown that the presence of halogen atoms can decrease certain biological activities, a finding supported by the analysis of their electrostatic potential maps. mdpi.comresearchgate.net This highlights how computational data can provide a rational basis for designing molecules with desired reactivity profiles.

Synthetic Utility and Applications As a Versatile Building Block in Complex Chemical Synthesis

Precursor for Novel Heterocyclic Architectures

The strategic placement of reactive sites on the 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine scaffold makes it an excellent starting material for the synthesis of more complex heterocyclic systems. Its utility is particularly evident in the construction of fused, spirocyclic, and polycyclic compounds, which are prominent structures in medicinal chemistry and materials science.

The synthesis of fused pyridine (B92270) heterocycles is of significant interest due to their prevalence in biologically active molecules and functional materials ias.ac.inbohrium.com. This compound is well-suited for creating such systems, primarily through metal-catalyzed cross-coupling reactions where the bromo substituent is displaced to form a new ring.

Research on analogous 3-bromopyridine (B30812) derivatives demonstrates the feasibility of this approach. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille couplings, are commonly employed to introduce new substituents that can subsequently undergo intramolecular cyclization to form an adjacent ring. For instance, coupling with a suitably functionalized boronic acid (Suzuki), terminal alkyne (Sonogashira), or organostannane (Stille) can introduce a side chain that cyclizes onto the pyridine nitrogen or an adjacent carbon, leading to the formation of bicyclic systems like furo[2,3-b]pyridines, pyrrolo[2,3-b]pyridines, or thieno[2,3-b]pyridines ias.ac.innih.gov. A general strategy often involves the initial coupling reaction followed by a cyclization step, which may be promoted by heat, acid, or a second catalytic reaction.

The table below illustrates representative Suzuki-Miyaura cross-coupling reactions using a related bromopyridine substrate, showcasing the versatility of the bromo handle for creating C-C bonds necessary for fused ring synthesis mdpi.com.

EntryArylboronic AcidCatalystBaseYield (%)
1Phenylboronic acidPd(PPh₃)₄K₃PO₄85
24-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄82
34-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄88
43-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄75

Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of growing importance in drug discovery as they provide three-dimensional complexity that can lead to improved target selectivity and pharmacological properties nih.gov. This compound can serve as a foundational component for building spirocyclic and other complex polycyclic systems.

One established strategy for creating spirocycles is through cycloaddition reactions, where the pyridine ring or a substituent attached to it participates in forming the new spiro-fused ring nih.gov. For example, the pyridine core could be functionalized via the bromo group to introduce a dienophile or a diene, setting the stage for an intramolecular Diels-Alder reaction. Alternatively, multi-component reactions can be employed to construct complex spiro-heterocycles in a single step elsevierpure.com. While direct examples utilizing this compound are not prominent in the literature, the principles are well-established with other heterocyclic systems. The bromo-substituent allows for the attachment of various functional groups that can then participate in ring-forming reactions to generate novel spirocyclic architectures nih.govelsevierpure.com.

Application in the Synthesis of Chiral Molecules

The development of methods for asymmetric synthesis is crucial for producing enantiomerically pure pharmaceuticals, where often only one enantiomer is active and the other can be inactive or even harmful nih.gov. The (oxolan-2-yl)methoxy group in this compound is inherently chiral, assuming it is derived from an enantiopure source of tetrahydrofurfuryl alcohol. This feature makes the compound a valuable chiral building block or auxiliary.

This built-in stereocenter can be used to influence the stereochemical outcome of subsequent reactions, a strategy known as substrate-controlled synthesis. For example, the chiral side chain could direct the approach of a reagent to one face of the pyridine ring, leading to a diastereoselective functionalization. Furthermore, this compound can serve as a precursor for chiral ligands used in transition-metal catalysis. The pyridine nitrogen and the ether oxygen on the side chain can act as chelating atoms for a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic reaction rsc.org. The synthesis of chiral piperidines, for instance, has been achieved with high enantioselectivity using rhodium catalysts in asymmetric reactions on pyridine derivatives nih.gov.

The following table details examples of a Rh-catalyzed asymmetric reaction to produce chiral tetrahydropyridines, precursors to chiral piperidines, from various aryl boronic acids, demonstrating the power of asymmetric catalysis in this area nih.gov.

EntryAryl Boronic AcidLigandYield (%)Enantiomeric Excess (% ee)
1Phenylboronic acid(R)-Segphos9599
24-Fluorophenylboronic acid(R)-Segphos9399
34-Trifluoromethylphenylboronic acid(R)-Segphos9299
42-Naphthylboronic acid(R)-Segphos9599

Development of Chemical Probes and Ligands for Biological Research

Chemical probes and ligands are indispensable tools for studying biological systems, enabling the investigation of protein function and the validation of new drug targets. Substituted pyridines are a cornerstone of medicinal chemistry and are found in numerous approved drugs and clinical candidates. Related compounds like 3-bromo-2-methoxypyridine are utilized in biochemical research for studies involving enzyme inhibition and receptor binding chemimpex.com.

This compound possesses the necessary structural features to serve as a scaffold for such molecules. The pyridine ring can engage in hydrogen bonding and π-stacking interactions within a protein's binding site. The bromo-substituent provides a convenient point for modification, allowing for the attachment of reporter groups (like fluorophores or biotin) for probe development or for linking the scaffold to other fragments in fragment-based drug design. The flexible, chiral ether side chain can explore different regions of a binding pocket and contribute to binding affinity and selectivity.

Scaffold for the Generation of Molecular Diversity in Academic Research Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological activities nih.govrsc.org. Functionalized heterocyclic cores are ideal starting points for DOS because they can be elaborated in multiple directions to rapidly generate a large library of related compounds.

This compound is an excellent scaffold for building such libraries. The bromine atom is a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkyl, and acyl groups at the 3-position mdpi.comresearchgate.net. The pyridine nitrogen can also be functionalized, for example, through N-oxidation or quaternization, to further expand the structural diversity. By systematically varying the substituents introduced at these positions, a large and diverse library of compounds can be synthesized, increasing the probability of identifying molecules with novel biological functions.

Future Perspectives and Emerging Research Avenues for 3 Bromo 2 Oxolan 2 Yl Methoxy Pyridine

Development of More Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic route design, emphasizing the reduction of waste, energy consumption, and the use of hazardous materials. A primary future goal for the synthesis of 3-Bromo-2-[(oxolan-2-yl)methoxy]pyridine and its derivatives will be the development of protocols that are not only efficient but also environmentally benign. Atom economy, which measures the efficiency of a reaction in converting reactant atoms to the desired product, will be a key metric in this endeavor. primescholars.com Strategies that achieve 100% atom economy, where all atoms from the reactants are incorporated into the final product, represent the ideal standard. rsc.org

Future synthetic strategies will likely move away from stoichiometric reagents in favor of catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are already powerful tools for functionalizing bromopyridines and can be optimized for greater sustainability. researchgate.net The development of novel catalyst systems, including those based on more abundant and less toxic metals like nickel or copper, presents a significant area of research.

Organocatalysis, which uses small organic molecules to accelerate reactions, offers a metal-free alternative, often with high stereoselectivity and lower environmental impact. Future work could explore organocatalytic methods for the asymmetric synthesis of the (oxolan-2-yl)methoxy side chain or for the functionalization of the pyridine (B92270) ring itself, thereby providing more direct and greener access to enantiomerically pure derivatives.

Table 1: Illustrative Catalytic Approaches for Derivative Synthesis

Reaction Type Reactant Catalyst System (Example) Product Class Sustainability Advantage
Suzuki Coupling Arylboronic Acid Pd(dppf)Cl₂ / K₂CO₃ 3-Aryl-2-[(oxolan-2-yl)methoxy]pyridines High functional group tolerance, catalytic Pd usage.
Buchwald-Hartwig Amine Pd₂(dba)₃ / XPhos / K₃PO₄ 3-Amino-2-[(oxolan-2-yl)methoxy]pyridines Forms C-N bonds efficiently with low catalyst loading.
Sonogashira Coupling Terminal Alkyne Pd(PPh₃)₂Cl₂ / CuI / Et₃N 3-Alkynyl-2-[(oxolan-2-yl)methoxy]pyridines Creates C-C triple bonds under mild conditions.
Organocatalysis Nucleophile Chiral Amine or Phosphine (B1218219) Stereoselective derivatives Metal-free, potential for high enantioselectivity.

The transition from traditional batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automated, scalable production. nih.gov For the synthesis of this compound, flow chemistry could be employed to handle potentially hazardous reagents or intermediates more safely. Furthermore, multi-step sequences, such as the initial etherification followed by bromination, could be telescoped into a single continuous process, significantly reducing manual handling, solvent use, and purification steps. The use of immobilized catalysts or reagents in packed-bed reactors within a flow system could further enhance sustainability by allowing for easy catalyst recycling and product purification. nih.gov

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The current utility of this compound is largely centered on the reactivity of its bromine substituent in cross-coupling reactions. sriramchem.com However, the unique electronic and steric environment created by the adjacent (oxolan-2-yl)methoxy group suggests that novel reactivity patterns may be accessible. Future research should aim to explore transformations beyond standard cross-coupling.

This could involve:

Directed Ortho-Metalation: Investigating whether the ether oxygen atoms can direct lithiation or metalation to the C-4 position of the pyridine ring, enabling selective functionalization at a site that is typically less reactive.

C-H Activation: Applying modern C-H activation strategies to forge new bonds at the C-4, C-5, or C-6 positions of the pyridine ring, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the bromopyridine moiety in novel radical-based transformations, potentially leading to the formation of complex C-C and C-heteroatom bonds under exceptionally mild conditions.

Stereoselective Reactions: Exploring how the inherent chirality of the (oxolan-2-yl)methyl group can influence the stereochemical outcome of reactions on the pyridine ring or on substituents attached to it.

Integration into Advanced Materials Science Research and Catalysis Systems

The structural features of this compound make it an intriguing building block for advanced materials and novel catalytic systems. The combination of a rigid aromatic ring and a flexible, chiral side-chain could give rise to unique supramolecular assemblies and material properties.

Liquid Crystals and Polymers: By analogy with other substituted 2-methoxypyridine (B126380) derivatives that exhibit liquid crystalline properties, derivatives of this compound could be designed as new mesogens. researchgate.net The bent shape and potential for intermolecular interactions could lead to the formation of novel nematic or columnar phases. researchgate.net Furthermore, polymerization of functionalized derivatives could yield polymers with unique optical or chiral recognition properties.

Ligand Design for Catalysis: The pyridine nitrogen, in concert with the two ether oxygen atoms of the side chain, could function as a novel tridentate ligand for transition metals. Such complexes could be investigated as catalysts for a range of organic transformations, where the chiral environment provided by the ligand could induce high levels of enantioselectivity.

Development of High-Throughput Synthesis and Screening Methodologies for Derivative Libraries

In drug discovery and materials science, the ability to rapidly synthesize and screen large libraries of related compounds is crucial for identifying candidates with desired properties. The this compound scaffold is exceptionally well-suited for the application of diversity-oriented synthesis. rsc.org

Future research will likely focus on developing robust, automated, high-throughput platforms for the parallel synthesis of derivative libraries. Using the bromine atom as a versatile chemical handle, hundreds or thousands of unique analogues can be generated by reacting the core scaffold with a diverse set of building blocks (e.g., boronic acids, amines, alkynes, etc.) in a multi-well plate format. These libraries can then be subjected to high-throughput screening to identify compounds with interesting biological activity (e.g., as enzyme inhibitors or receptor modulators) or material properties (e.g., fluorescence, non-linear optical activity).

Table 2: Hypothetical Library Generation for High-Throughput Screening

Core Scaffold Reaction Type Building Block Set (Examples) Resulting Derivative Library
This compound Suzuki Coupling 96 diverse aryl/heteroaryl boronic acids 96 unique 3-aryl substituted pyridines
This compound Buchwald-Hartwig Amination 96 diverse primary/secondary amines 96 unique 3-amino substituted pyridines
This compound Heck Coupling 96 diverse alkenes 96 unique 3-alkenyl substituted pyridines

By pursuing these emerging research avenues, the scientific community can elevate this compound from a simple building block to a key component in the development of sustainable technologies, advanced materials, and novel chemical entities.

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